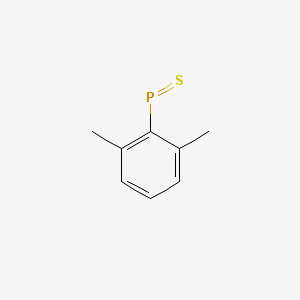
(2,6-Dimethylphenyl)phosphanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,6-Dimethylphenyl)phosphanethione is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to a sulfur atom and a 2,6-dimethylphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylphenyl)phosphanethione typically involves the reaction of 2,6-dimethylphenylmagnesium bromide with phosphorus pentasulfide. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is usually heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(2,6-Dimethylphenyl)phosphanethione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding phosphine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Formation of (2,6-Dimethylphenyl)phosphine oxide.
Reduction: Formation of (2,6-Dimethylphenyl)phosphine.
Substitution: Various substituted derivatives of the phenyl group.
Aplicaciones Científicas De Investigación
(2,6-Dimethylphenyl)phosphanethione has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of (2,6-Dimethylphenyl)phosphanethione involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. Its phosphorus-sulfur bond is particularly reactive, making it a useful intermediate in various synthetic pathways.
Comparación Con Compuestos Similares
Similar Compounds
(2,6-Dimethylphenyl)phosphine: Similar structure but lacks the sulfur atom.
(2,6-Dimethylphenyl)phosphine oxide: Oxidized form of the compound.
(2,6-Dimethylphenyl)phosphine sulfide: Contains a sulfur atom bonded to phosphorus but differs in the oxidation state.
Uniqueness
(2,6-Dimethylphenyl)phosphanethione is unique due to its specific combination of a 2,6-dimethylphenyl group and a phosphorus-sulfur bond
Propiedades
Número CAS |
89982-88-7 |
|---|---|
Fórmula molecular |
C8H9PS |
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
1,3-dimethyl-2-thiophosphorosobenzene |
InChI |
InChI=1S/C8H9PS/c1-6-4-3-5-7(2)8(6)9-10/h3-5H,1-2H3 |
Clave InChI |
UEBMOURCAOBUAE-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)P=S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)
![N,N'-[(Methylazanediyl)di(propane-3,1-diyl)]dimethanesulfonamide](/img/structure/B14395862.png)
![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)
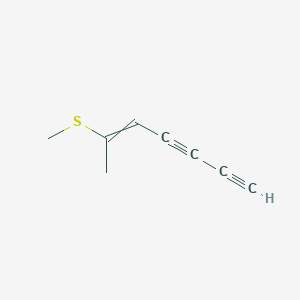
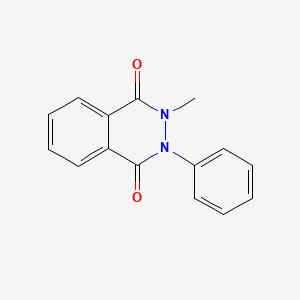
![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)
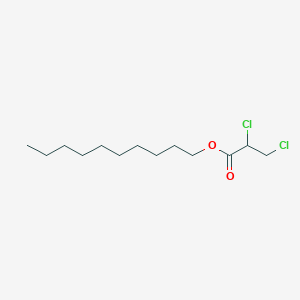
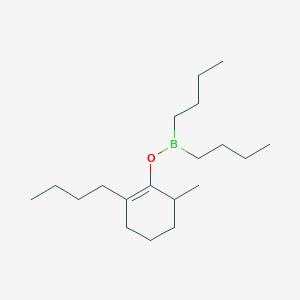
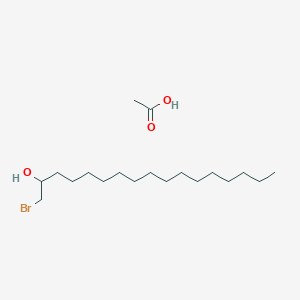

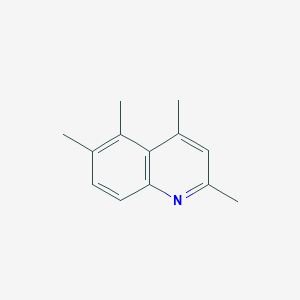
![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
